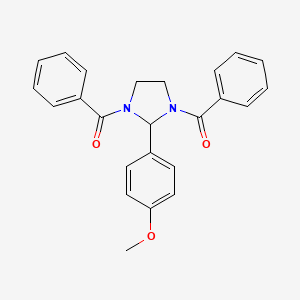

Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): is a complex organic compound with a unique structure that includes an imidazolidine ring and multiple phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) typically involves the reaction of 4-methoxyphenyl isocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) may involve a continuous flow process to enhance efficiency and yield. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidine ring.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): can be compared with other similar compounds, such as:

- (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanol)

- (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethane)

- (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanoic acid)

These compounds share a similar core structure but differ in the functional groups attached to the imidazolidine ring. The unique properties of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) , such as its specific reactivity and potential biological activity, make it a valuable compound for research and industrial applications.

Biologische Aktivität

Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C24H22N2O3 and a molecular weight of approximately 386.44 g/mol. Its structure includes an imidazolidine ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of two benzoyl groups and a methoxyphenyl substituent enhances its chemical reactivity and biological profile.

Biological Activities

Research indicates that Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- exhibits several notable biological activities:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

- Antitumor Activity : Compounds with imidazolidine structures have been investigated for their antitumor properties. Specific studies are needed to elucidate the mechanisms through which this compound exerts its effects on cancer cells.

- Antibacterial Activity : The compound shows promise in antibacterial applications, potentially targeting various bacterial strains. Further research is necessary to confirm its efficacy against specific pathogens.

Synthesis

The synthesis of Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common methods include:

- Formation of the Imidazolidine Ring : This may involve cyclization reactions using appropriate precursors.

- Benzoylation : The introduction of benzoyl groups can be achieved through acylation reactions.

- Methoxylation : The methoxy group can be added via methylation reactions using suitable reagents.

The complexity of these synthetic routes underscores the need for optimization to enhance yield and purity.

Case Studies

- Antitumor Studies : A study exploring the antitumor activity of related imidazolidine derivatives found that certain structural modifications significantly enhanced cytotoxicity against various cancer cell lines. This suggests that similar modifications could be beneficial for Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- .

- Antimicrobial Activity : Another investigation into compounds with similar structures highlighted their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values as low as 3.125 μg/mL. Such findings indicate the potential for this compound in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine | C24H26N2O | Contains dibenzyl groups; different methoxy position |

| 1,3-Diethyl-4-(4-methoxystyryl)imidazolidine-2-one | C25H30N2O | Features ethyl groups; different substitution pattern |

| 1,3-Diallyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazol | C22H24N2O | Contains allyl groups; fused benzoimidazole structure |

This table illustrates how variations in substitution patterns can influence biological activity, highlighting the importance of structural analysis in drug development.

Eigenschaften

CAS-Nummer |

112629-61-5 |

|---|---|

Molekularformel |

C24H22N2O3 |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

[3-benzoyl-2-(4-methoxyphenyl)imidazolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C24H22N2O3/c1-29-21-14-12-18(13-15-21)22-25(23(27)19-8-4-2-5-9-19)16-17-26(22)24(28)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |

InChI-Schlüssel |

GSDHDSCCNAWDCB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2N(CCN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.